6-Methyl-1H-indole-5-carbonitrile
Overview
Description
Synthesis Analysis
Indole derivatives, such as 6-Methyl-1H-indole-5-carbonitrile, have been found in many important synthetic drug molecules . They have been synthesized for a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-indole-5-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-4-10-8 (2-3-12-10)5-9 (7)6-11/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
6-Methyl-1H-indole-5-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Supramolecular Aggregation
6-Methyl-1H-indole-5-carbonitrile and related compounds have been studied for their ability to form supramolecular aggregates. In one study, various derivatives of 1H-indole-5-carbonitrile were analyzed for their crystalline structures, revealing interesting hydrogen bonding patterns and solvent interactions, which are significant in the field of crystal engineering and drug design (Low et al., 2007).
Domino Synthesis Protocols
The compound has been used in domino one-pot synthesis protocols. For example, it played a role in the synthesis of a library of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles, highlighting its utility in creating complex molecules efficiently (Sivakumar et al., 2013).
Cytotoxic Activity
The compound has been incorporated into novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles, synthesized for cytotoxic activity evaluation. This research demonstrates the potential application of 6-Methyl-1H-indole-5-carbonitrile in developing anti-cancer drugs (Radwan et al., 2020).
Anticancer and Anti-inflammatory Properties
A series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles have shown significant anticancer and anti-inflammatory activities, specifically against breast cancer cell lines. This research underscores the therapeutic potential of derivatives of 6-Methyl-1H-indole-5-carbonitrile in treating various ailments (Bhale et al., 2022).
Nucleophilic Reactivity
The nucleophilic reactivities of various indoles, including derivatives of 6-Methyl-1H-indole-5-carbonitrile, have been investigated. This study provides insights into the chemical behavior of these compounds, which is crucial for designing reaction pathways in synthetic chemistry (Lakhdar et al., 2006).
Corrosion Inhibition
Derivatives of 6-Methyl-1H-indole-5-carbonitrile have been explored as corrosion inhibitors, demonstrating the versatility of this compound beyond pharmaceutical applications. Their effectiveness in protecting metals from corrosion has implications for industrial applications (Gupta et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHWDANYXRMLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646651 | |
Record name | 6-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indole-5-carbonitrile | |
CAS RN |
1000343-22-5 | |
Record name | 6-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.